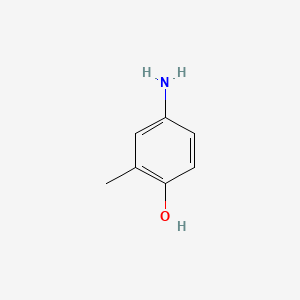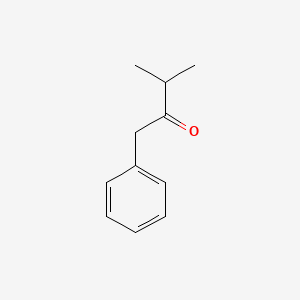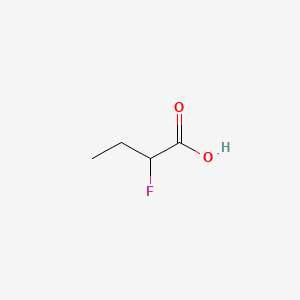
3-(ジエチルアミノ)-1-プロパノール
概要
説明
3-Diethylamino-1-propanol is a chemical compound with the molecular formula C₇H₁₇NO. It is also known by other names such as N,N-Diethyl-3-hydroxypropylamine and 3-(Diethylamino)propanol . This compound is a clear, colorless to yellow liquid with a molecular weight of 131.22 g/mol .
科学的研究の応用
3-Diethylamino-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 3-Diethylamino-1-propanol can be synthesized through various methods. One common method involves the reaction of diethylamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 3-Diethylamino-1-propanol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
化学反応の分析
反応の種類: 3-ジエチルアミノ-1-プロパノールは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: 対応するアルデヒドまたはケトンに酸化される可能性があります。
還元: 第一級または第二級アミンに還元される可能性があります。
置換: 求核置換反応を起こして、さまざまな誘導体に変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に用いられます。
置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応で一般的に用いられます。
主な生成物:
酸化: アルデヒドまたはケトンの生成。
還元: 第一級または第二級アミンの生成。
置換: さまざまな置換誘導体の生成.
4. 科学研究への応用
3-ジエチルアミノ-1-プロパノールは、科学研究において幅広い用途があります。
化学: さまざまな有機化合物の合成における中間体として使用されます。
生物学: 生化学経路や酵素反応の研究に用いられます。
医学: 医薬品や薬物送達システムの開発に用いられます。
作用機序
3-ジエチルアミノ-1-プロパノールの作用機序には、特定の分子標的や経路との相互作用が含まれます。これは、さまざまな化学反応で求核剤として作用し、新しい化学結合の形成を促進することができます。 生物系では、酵素や受容体と相互作用し、生化学経路や細胞プロセスに影響を与える可能性があります 。
類似化合物:
- 3-ジエチルアミノプロピルアミン
- 3-ジエチルアミノプロピルクロリド
- 3-ジエチルアミノプロピルアセテート
比較: 3-ジエチルアミノ-1-プロパノールは、ヒドロキシ基を持つため、類似の化合物と比較して異なる化学反応性を示します。例えば、3-ジエチルアミノプロピルアミンにはヒドロキシ基がないため、特定の酸化反応では反応性が低くなります。 同様に、3-ジエチルアミノプロピルクロリドと3-ジエチルアミノプロピルアセテートは、異なる官能基を持っているため、化学的挙動や用途が異なります 。
類似化合物との比較
- 3-Diethylaminopropylamine
- 3-Diethylaminopropyl chloride
- 3-Diethylaminopropyl acetate
Comparison: 3-Diethylamino-1-propanol is unique due to its hydroxyl group, which imparts different chemical reactivity compared to similar compounds. For instance, 3-Diethylaminopropylamine lacks the hydroxyl group, making it less reactive in certain oxidation reactions. Similarly, 3-Diethylaminopropyl chloride and 3-Diethylaminopropyl acetate have different functional groups, leading to variations in their chemical behavior and applications .
特性
IUPAC Name |
3-(diethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCYFSZDBICRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060762 | |
| Record name | 1-Propanol, 3-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-93-5 | |
| Record name | 3-(Diethylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylpropanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylamino)-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanol, 3-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-diethylaminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIETHYLAMINO)-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57YOW5553 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Based on the provided research, what can be said about the antimicrobial activity of 1-Propanol, 3-(diethylamino)- in comparison to other tested compounds?
A1: The research paper specifically mentions that "3-diethylamino-1-propanol" showed good antimicrobial properties in metalworking fluids []. While the study does not directly compare its efficacy to every other tested compound, it highlights other strong candidates like L-2-methylamino-1-phenolpropanol, DL-2-benzylamino-1-propanol, 2-amino-2-methyl-1-propanol, 2-dimethylamino-2-methyl-1-propanol, 1-dimethylamino-3-propanol, and 3-amino-1-propanol. Further research would be needed to directly compare the efficacy of 1-Propanol, 3-(diethylamino)- to these specific compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















